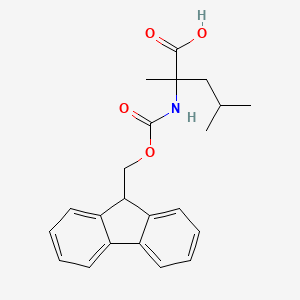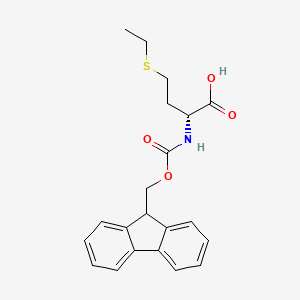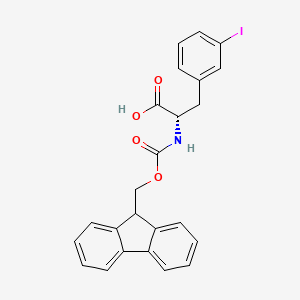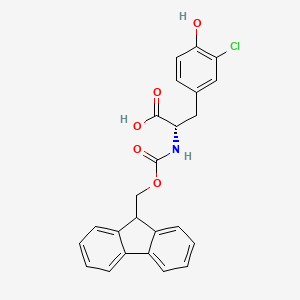
Fmoc-3-chloro-L-tyrosine
説明
Fmoc-3-chloro-L-tyrosine is a derivative of tyrosine that incorporates a fluorine group into the aromatic ring . This compound is commonly used in peptide synthesis as a building block for constructing peptides with spectroscopically detectable fluorescent labels .
Molecular Structure Analysis
The molecular formula of Fmoc-3-chloro-L-tyrosine is C24H20ClNO5 . It has a molecular weight of 437.9 g/mol . The IUPAC name for this compound is (2 S )-3- (3-chloro-4-hydroxyphenyl)-2- (9 H -fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical And Chemical Properties Analysis
Fmoc-3-chloro-L-tyrosine appears as a white to off-white powder . It has a molecular weight of 437.88 . The optical rotation is [a]D20 = -22 ± 2° (C=1 in DMF) .科学的研究の応用
- Summary : Fmoc-3-chloro-L-tyrosine is commonly used as a building block in peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, and it has been shown to be more reliable and produce higher quality peptides than other methods .
- Methods : The Fmoc group is typically removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained .
- Results : The use of Fmoc-3-chloro-L-tyrosine in peptide synthesis allows for the production of peptides with specific properties, such as fluorescence .
- Summary : Fmoc-3-chloro-L-tyrosine can be used as a fluorescent tag for protein and peptide labeling .
- Methods : The tyrosine derivative incorporates a fluorine group into the aromatic ring, which can be used to construct peptides with spectroscopically detectable fluorescent labels .
- Results : This allows for the study of protein-protein interactions and other biological processes .
Peptide Synthesis
Fluorescent Tagging
Potential Antibacterial and Anticancer Agent
- Summary : Fmoc-3-chloro-L-tyrosine is potentially useful for proteomics studies .
- Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine in proteomics studies are not specified in the sources .
- Summary : Fmoc-3-chloro-L-tyrosine is potentially useful for solid phase peptide synthesis techniques .
- Methods : The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid labile Boc group .
- Results : The use of Fmoc-3-chloro-L-tyrosine in solid phase peptide synthesis techniques allows for the production of peptides with specific properties .
- Summary : Fmoc-3-chloro-L-tyrosine can be used for the N-Fmoc protection of amines .
- Methods : To Fmoc chloride (1.2 mmol) was added the amine (1mmol) and water 1.5 mL and the reaction mixture stirred at 60 oC. The reaction was monitored by thin layer chromatography .
- Results : After consumption of the amine the reaction product was filtered, washed with water and recrystallized from hot ethanol to afford the pure product .
Proteomics Studies
Solid Phase Peptide Synthesis Techniques
N-Fmoc Protection of Amines
- Summary : Fmoc-3-chloro-L-tyrosine has been used as a probe for studying protein-protein interactions .
- Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine in protein-protein interaction studies are not specified in the sources .
- Summary : Fmoc-3-chloro-L-tyrosine can be used for the N-Fmoc protection of amines in aqueous media .
- Methods : To Fmoc chloride (1.2 mmol) was added the amine (1mmol) and water 1.5 mL and the reaction mixture stirred at 60 oC. The reaction was monitored by thin layer chromatography .
- Results : After consumption of the amine the reaction product was filtered, washed with water and recrystallized from hot ethanol to afford the pure product .
- Summary : Fmoc-3-chloro-L-tyrosine can be used for the N-Fmoc protection of α-amino acids .
- Methods : To the mixture of the two solids, the amino acid (1 mmol) and Fmoc chloride (1.2 mmol) it was added 1.5 mL of water:ethanol (3:1) .
- Results : The exact outcomes and effectiveness of Fmoc-3-chloro-L-tyrosine in α-amino acids protection are not specified in the sources .
Protein-Protein Interaction Studies
Aqueous Media Protection
α-Amino Acids Protection
特性
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYTHHDSEGNQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673989 | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-chloro-L-tyrosine | |
CAS RN |
478183-58-3 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



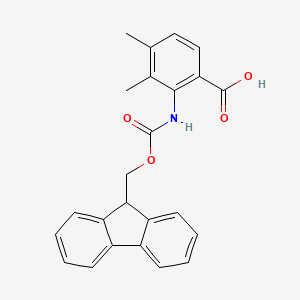
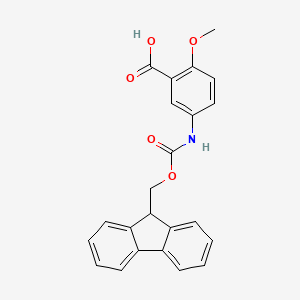
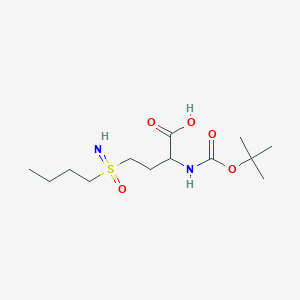
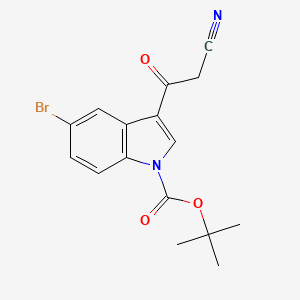
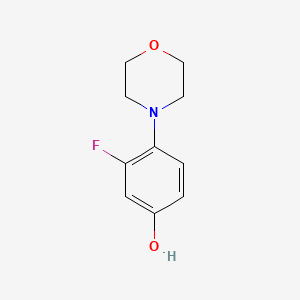
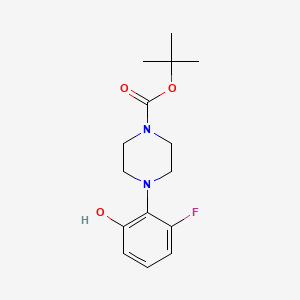
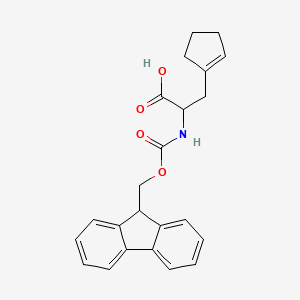
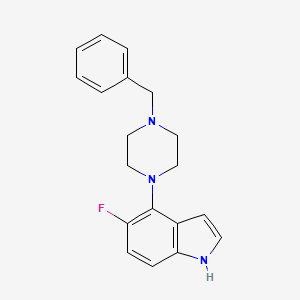
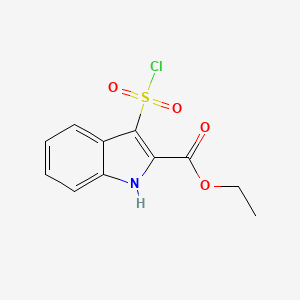
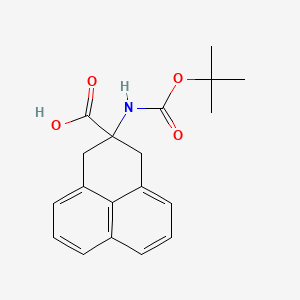
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)
